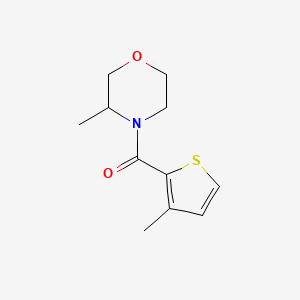
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound is known for its ability to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. In
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific receptors in the body. This compound has been found to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes. The binding of this compound to the sigma-1 receptor can lead to various physiological and biochemical effects, including the modulation of calcium signaling and the regulation of cellular stress responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide are diverse and complex. This compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to modulate the release of neurotransmitters in the brain, which can lead to changes in behavior and mood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is its ability to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. This compound has been found to be a reliable and efficient way to study the sigma-1 receptor and its role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another direction is the study of the sigma-1 receptor and its role in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the potential use of this compound as a therapeutic agent for these diseases should be explored further. Overall, the study of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has the potential to lead to new insights into the treatment of various diseases and the development of new therapeutic agents.
Synthesis Methods
The synthesis of 2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves the reaction of cyclobutanone with N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in the presence of a catalyst. This method has been used by various researchers, and it has been found to be a reliable and efficient way to produce this compound.
Scientific Research Applications
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound has been found to interact with specific receptors in the body, which can lead to various physiological and biochemical effects. Some of the diseases that this compound has been studied for include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-15(19)14-9-12-5-2-3-6-13(12)10-18(14)16(20)11-7-4-8-11/h2-3,5-6,11,14H,4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCJYYIVQTKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarbonyl)-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)






![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)


